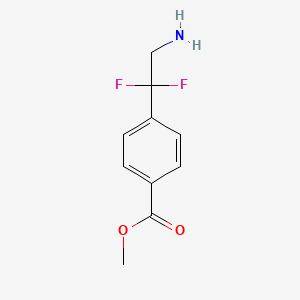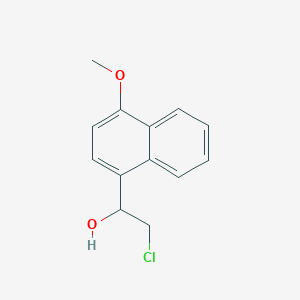
2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanol is an organic compound characterized by the presence of a chloro group, a methoxy-substituted naphthalene ring, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanol typically begins with 4-methoxynaphthalene and ethylene oxide.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures (0-50°C) and inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanol can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanone.
Reduction: 1-(4-Methoxynaphthalen-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanol serves as a versatile intermediate for the preparation of more complex molecules
Biology
The compound’s derivatives have been studied for their potential biological activities. For instance, some derivatives exhibit antimicrobial and anti-inflammatory properties, making them candidates for drug development.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents. Their ability to interact with biological targets such as enzymes and receptors is of particular interest.
Industry
In the material science industry, this compound is used in the synthesis of specialty polymers and advanced materials. Its structural features contribute to the desired properties of the final products, such as enhanced stability and specific reactivity.
Mechanism of Action
The mechanism by which 2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanol and its derivatives exert their effects often involves interaction with specific molecular targets. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(naphthalen-1-yl)ethanol: Lacks the methoxy group, which can affect its reactivity and biological activity.
1-(4-Methoxynaphthalen-1-yl)ethanol: Lacks the chloro group, leading to different chemical properties and reactivity.
2-Bromo-1-(4-methoxynaphthalen-1-yl)ethanol: Similar structure but with a bromo group instead of a chloro group, which can alter its reactivity and applications.
Uniqueness
2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanol is unique due to the combination of the chloro and methoxy groups on the naphthalene ring. This combination imparts specific chemical properties, such as increased reactivity towards nucleophiles and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
5471-36-3 |
|---|---|
Molecular Formula |
C13H13ClO2 |
Molecular Weight |
236.69 g/mol |
IUPAC Name |
2-chloro-1-(4-methoxynaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C13H13ClO2/c1-16-13-7-6-10(12(15)8-14)9-4-2-3-5-11(9)13/h2-7,12,15H,8H2,1H3 |
InChI Key |
IBLPGJHJYWZCEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



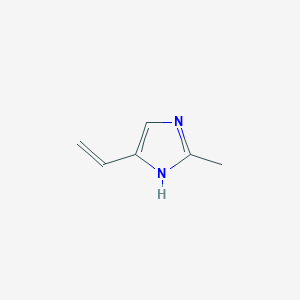

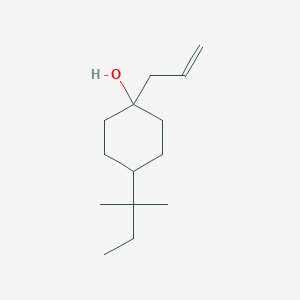

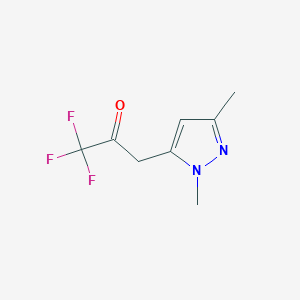
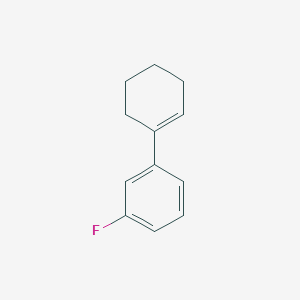
![2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride](/img/structure/B13543448.png)
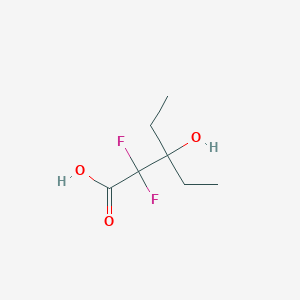
![3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13543461.png)
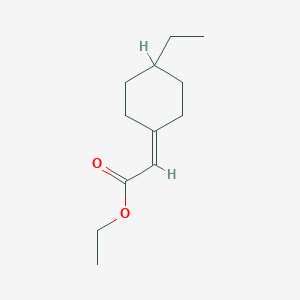
![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)

